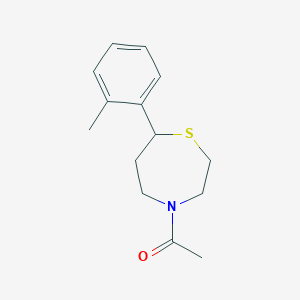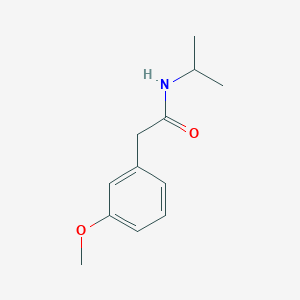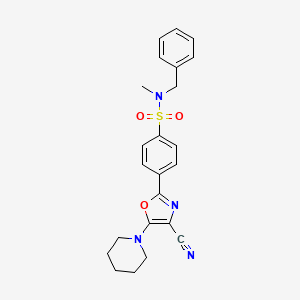![molecular formula C18H15FN2O4S B2421298 (Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-67-3](/img/structure/B2421298.png)
(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been synthesized and their molecular structures confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The compound likely contains a thiazole ring, which is a ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom . It also appears to have a fluorobenzoyl group and a methoxy group attached to the thiazole ring.Aplicaciones Científicas De Investigación
Paraben Compounds and Environmental Impact
Parabens, including methylparaben, are commonly used preservatives in various products. Research has highlighted their occurrence in aquatic environments, indicating their potential environmental impact. Parabens, due to their biodegradability, are found in surface waters and sediments, primarily due to the consumption of paraben-based products and their continuous introduction into the environment. Studies also suggest that parabens can undergo reactions leading to the formation of more stable and persistent chlorinated by-products, necessitating further research on their environmental fate and behavior (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Safety of Methyl Paraben
Methyl paraben, due to its wide usage in various consumer products, has been the subject of extensive toxicity and safety studies. It is generally considered to have low acute toxicity and is non-irritating to normal skin. Chronic administration studies have reported high no-observed-adverse-effect levels, indicating its relative safety. However, methyl paraben has been shown to cause allergic reactions in some individuals upon cutaneous exposure, particularly when applied to damaged or broken skin. These findings underline the need for careful consideration of paraben compounds in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Potential Pharmacological Activities of Benzothiazole Derivatives
Benzothiazole and its derivatives, similar in structure to the compound , are recognized for their diverse biological and pharmacological activities. They have been found to have anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties, among others. The structural variations in benzothiazole derivatives, particularly substitutions on specific carbon atoms, contribute to their wide range of biological activities. This highlights the importance of benzothiazole as a significant moiety in medicinal chemistry and suggests potential research avenues for derivatives of similar chemical structures (Bhat & Belagali, 2020).
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknowncovalent bonds or hydrogen bonds , leading to changes in the target’s function. The presence of the fluorobenzoyl group and methoxybenzothiazolyl group may contribute to the compound’s binding affinity and selectivity .
Biochemical Pathways
Given the potential target, it could influence pathways related tocell cycle regulation , DNA repair , and circadian rhythm .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, with metabolism often occurring in the liver . The impact on bioavailability would depend on these factors, as well as the compound’s stability and solubility.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential target, it could lead to changes in cell cycle progression , DNA repair mechanisms , and circadian rhythms .
Propiedades
IUPAC Name |
methyl 2-[2-(3-fluorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4S/c1-24-13-6-7-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCUUNANRWLIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421215.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide](/img/structure/B2421216.png)

![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)





![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421229.png)



![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)